molecular formula C18H19NO3 B2695316 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone CAS No. 477334-31-9

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone

Katalognummer: B2695316
CAS-Nummer: 477334-31-9
Molekulargewicht: 297.354
InChI-Schlüssel: SUZSHGJPHHKPBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a propanone derivative featuring a 2,3-dihydro-1,4-benzodioxin-6-ylamino group linked to a 4-methylphenyl ketone moiety. For instance, the methoxyphenyl analog (C₁₈H₁₉NO₄, CAS 312510-68-2) shares a similar backbone but substitutes the methyl group with a methoxy group, altering polarity and bioavailability .

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-2-4-14(5-3-13)16(20)8-9-19-15-6-7-17-18(12-15)22-11-10-21-17/h2-7,12,19H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSHGJPHHKPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-31-9
Record name 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHYLPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19NO3
  • CAS Number : 477334-31-9
  • Molecular Weight : 297.35 g/mol

Research indicates that compounds with similar structural motifs often exhibit interactions with biological targets such as enzymes and receptors. The benzodioxin moiety may contribute to the compound's ability to modulate various signaling pathways, potentially affecting cellular proliferation and apoptosis.

Antitumor Activity

Studies have shown that derivatives of benzodioxin compounds can exhibit significant antitumor properties. For example, compounds structurally similar to 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone have been tested for their ability to inhibit cancer cell growth. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related benzamide derivatives have highlighted their potential to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular proliferation due to decreased nucleotide synthesis . This mechanism is particularly relevant in the context of cancer therapy.

Case Studies and Research Findings

StudyFindings
Sivaramkumar et al. (2010)Reported that similar benzamide derivatives showed promising antitumor effects in preclinical models .
Han et al. (2016)Identified novel RET kinase inhibitors among benzamide derivatives, suggesting a broader spectrum of biological activity for related compounds .
Konstantinidou et al. (2020)Discussed various small molecules targeting PD-1/PD-L1 interactions, indicating the relevance of structural analogs in immune modulation .

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to assess the toxicity profile of 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone. Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects at high concentrations; however, specific data on this compound remains limited. Further toxicological evaluations are necessary to establish safe dosage ranges.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties/Applications References
Target Compound 4-Methylphenyl C₁₈H₁₉NO₃ 313.35 g/mol Potential adrenergic activity (inferred)
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone 4-Methoxyphenyl C₁₈H₁₉NO₄ 313.35 g/mol Higher polarity due to methoxy group
1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone 4-Bromophenyl C₁₇H₁₅BrNO₃ 378.22 g/mol Electron-withdrawing Br enhances stability
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride 3-Phenylpyrrolidinyl (HCl salt) C₂₁H₂₄ClNO₃ 373.88 g/mol α1-blocker activity (e.g., Prazosin analog)
4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP) 4-Methylphenyl + pyrrolidinyl C₁₄H₁₉NO 217.31 g/mol Psychoactive stimulant (controlled substance)

Key Structural and Functional Differences

Substituent Effects: Methyl vs. Bromine Substitution (): The bromophenyl analog (CAS 477334-41-1) exhibits higher molecular weight (378.22 g/mol) and altered electronic properties due to bromine’s electron-withdrawing nature. This may improve metabolic stability but reduce bioavailability .

The target compound’s benzodioxin-amino group may similarly interact with adrenergic systems . In contrast, 4-MePPP () lacks the benzodioxin ring but includes a pyrrolidinyl group, leading to stimulant effects. This highlights the benzodioxin moiety’s role in modulating receptor specificity .

Physicochemical Properties :

  • Chalcone analogs () with fluorophenyl groups exhibit dihedral angles (7.14°–56.26°) influencing crystal packing and stability. The target compound’s planar benzodioxin ring may favor π-π stacking, affecting crystallinity and melting point .

Safety and Regulatory Status :

  • The bromophenyl variant has a detailed GHS safety profile (), while 4-MePPP is regulated under controlled substance laws (). The target compound’s safety data remains uncharacterized but may align with its analogs .

Q & A

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10). Compare retention times with racemic mixtures. Absolute configuration can be confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.